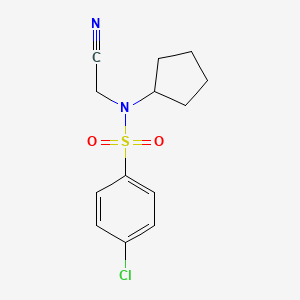
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide, also known as CCPB, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CCPB has been studied for its ability to inhibit the activity of a specific protein, which is involved in various physiological processes. In
Wirkmechanismus
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide inhibits the activity of Hsp90 by binding to the protein's ATP-binding site. This prevents ATP from binding to Hsp90, which is required for its activity. Inhibition of Hsp90 by this compound leads to the degradation of client proteins that are dependent on Hsp90 for stability and folding. This results in the induction of cancer cell death and reduction of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to induce cancer cell death and reduce tumor growth in animal models. In addition, this compound has been shown to inhibit the growth of bacteria that are resistant to antibiotics. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of a protein called p38 MAPK, which is involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target protein. It is also stable and can be synthesized in large quantities. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, this compound has not been extensively studied for its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide. One area of interest is the development of this compound analogs that have improved solubility and potency. Another area of interest is the study of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, further research is needed to determine the toxicity and safety profile of this compound in humans.
Synthesemethoden
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form 4-chloro-N-cyclopentylbenzenesulfonamide. This intermediate is then reacted with cyanomethyl chloride to produce this compound. The purity of this compound can be improved using recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. One area of interest is cancer research, as this compound has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the stabilization and folding of various proteins that are important for cancer cell survival and growth. Inhibition of Hsp90 by this compound has been shown to induce cancer cell death and reduce tumor growth in animal models.
Eigenschaften
IUPAC Name |
4-chloro-N-(cyanomethyl)-N-cyclopentylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c14-11-5-7-13(8-6-11)19(17,18)16(10-9-15)12-3-1-2-4-12/h5-8,12H,1-4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJBRGLXYWDYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)

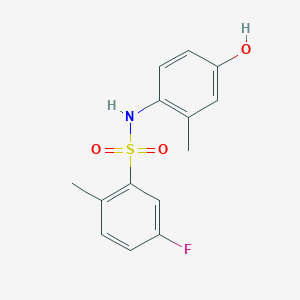
![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)
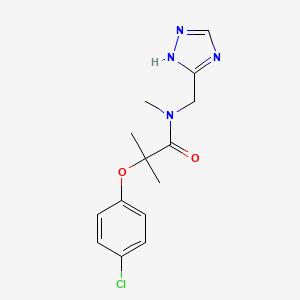
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
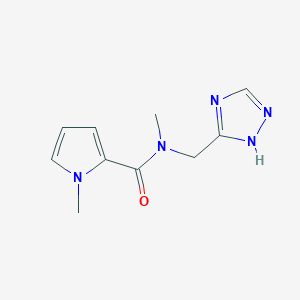

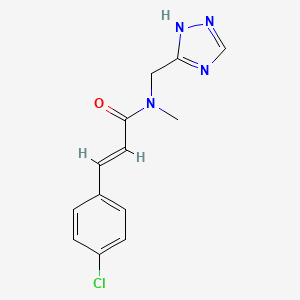
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)